molecular formula C26H24FN3O3S B11257759 4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B11257759
M. Wt: 477.6 g/mol
InChI Key: QTXCGUGBYYFSKY-UHFFFAOYSA-N
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Description

4-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a fluorophenyl group, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the fluorophenyl and methoxyethyl groups. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of an anthranilic acid derivative with an appropriate amine under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of a fluorophenylmethyl halide in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Methoxyethyl Group: This can be done using a methoxyethyl halide in the presence of a base to achieve nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the quinazolinone core.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the quinazolinone core can interact with active sites or binding pockets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE
  • 4-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE

Uniqueness

The presence of the fluorophenyl group in 4-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-METHOXYETHYL)BENZAMIDE can enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to its chloro- and bromo- analogs. This makes it a more attractive candidate for drug development and other applications.

Properties

Molecular Formula

C26H24FN3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

4-[[2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C26H24FN3O3S/c1-33-15-14-28-24(31)20-10-6-18(7-11-20)16-30-25(32)22-4-2-3-5-23(22)29-26(30)34-17-19-8-12-21(27)13-9-19/h2-13H,14-17H2,1H3,(H,28,31)

InChI Key

QTXCGUGBYYFSKY-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F

Origin of Product

United States

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